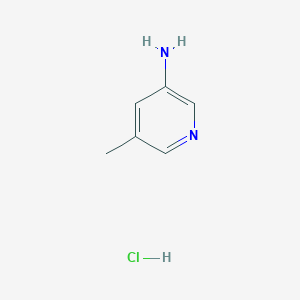

5-Methylpyridin-3-amine hydrochloride

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-methylpyridin-3-amine hydrochloride is built upon a pyridine ring system with specific substitution patterns that define its chemical properties. The compound features a pyridine ring with an amino group (-NH2) positioned at the 3-carbon and a methyl group (-CH3) at the 5-carbon position. The hydrochloride salt formation occurs through protonation, typically at the amino nitrogen, creating a stable ionic complex with chloride ions.

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions identifies this compound as 5-methylpyridin-3-amine;hydrochloride, while alternative naming systems refer to it as 3-amino-5-methylpyridine hydrochloride. The Chemical Abstracts Service registry number 957065-90-6 provides unique identification for this specific compound in chemical databases and literature.

Crystallographic analysis reveals important structural parameters that influence the compound's physical and chemical behavior. The molecular geometry demonstrates the planar nature of the pyridine ring system, with the amino and methyl substituents adopting specific orientations that minimize steric hindrance while maximizing electronic stabilization. The hydrochloride salt formation introduces additional structural considerations, as the ionic interactions between the protonated amino group and chloride anion contribute to the overall crystal packing and stability.

The three-dimensional conformational analysis shows that the compound adopts a preferred geometry where the amino group can participate in hydrogen bonding interactions. The spatial arrangement of atoms within the molecule creates specific electronic environments that influence reactivity patterns and intermolecular interactions. These structural features are crucial for understanding the compound's behavior in various chemical and biological contexts.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides definitive structural confirmation and insights into electronic environments within the molecule. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed information about hydrogen and carbon environments.

Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that confirm the substitution pattern on the pyridine ring. The aromatic protons appear in distinct chemical shift regions, with the pyridine ring protons typically observed between 7.0 and 8.5 parts per million. The methyl group protons generate a singlet signal around 2.1-2.4 parts per million, while the amino group protons appear as a broad signal that may exchange with deuterium in deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The pyridine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments, with quaternary carbons showing distinct patterns compared to protonated carbons. The methyl carbon appears in the aliphatic region, typically around 18-25 parts per million.

Mass spectrometry analysis confirms the molecular composition and fragmentation patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 144, corresponding to the protonated molecular species. Characteristic fragmentation patterns include loss of hydrogen chloride, methyl radical loss, and pyridine ring fragmentations that provide structural confirmation.

Infrared spectroscopy reveals functional group characteristics through vibrational frequency analysis. The amino group stretching vibrations typically appear in the 3200-3500 wavenumber region, while the pyridine ring vibrations manifest in the fingerprint region below 1600 wavenumbers. The presence of the hydrochloride salt may influence certain vibrational modes through hydrogen bonding interactions.

Tautomeric Behavior and Protonation States

The tautomeric behavior and protonation characteristics of this compound represent crucial aspects of its chemical identity. Understanding these phenomena requires examination of the compound's behavior under different chemical conditions and comparison with related aminopyridine derivatives.

Protonation studies indicate that 5-methylpyridin-3-amine can undergo protonation at multiple sites, with the amino nitrogen being the primary protonation site under normal conditions. The basicity of the amino group, influenced by the electron-donating methyl substituent and the electron-withdrawing pyridine ring, determines the compound's acid-base behavior. The predicted logarithm of the acid dissociation constant value of 6.46 suggests moderate basicity.

Tautomeric equilibria involve potential interconversion between amino and imino forms, although the amino tautomer typically predominates under standard conditions. Environmental factors such as solvent polarity, temperature, and hydrogen bonding interactions can influence tautomeric populations. Research on related compounds like 2-aminopyridine derivatives has demonstrated that photoinduced amino-imino tautomerism can occur under specific conditions.

The protonation state significantly affects the compound's spectroscopic properties and chemical reactivity. In the protonated form, the amino group carries a positive charge that influences nuclear magnetic resonance chemical shifts and coupling patterns. The ionic nature of the hydrochloride salt also affects solubility characteristics and crystal packing arrangements.

Comparative studies with other aminopyridine derivatives reveal that the position of substituents on the pyridine ring significantly influences protonation behavior. For instance, 2-aminopyridine shows different protonation preferences compared to 3-aminopyridine derivatives due to the proximity of the amino group to the pyridine nitrogen.

Comparative Structural Analysis with Pyridine Derivatives

Comparative structural analysis of this compound with related pyridine derivatives reveals important structure-activity relationships and provides insights into the influence of substitution patterns on chemical properties. This analysis encompasses various aminopyridine compounds and methylpyridine derivatives to establish comprehensive structural understanding.

The table below summarizes key structural and physical properties of related pyridine derivatives:

| Compound | Molecular Formula | Molecular Weight | Melting Point | Chemical Abstracts Service Number |

|---|---|---|---|---|

| 5-Methylpyridin-3-amine | C6H8N2 | 108.14 | 59-63°C | 3430-19-1 |

| This compound | C6H9ClN2 | 144.60 | Not specified | 957065-90-6 |

| 2-Amino-5-methylpyridine | C6H8N2 | 108.14 | 76-79°C | 1603-41-4 |

| 3-Aminopyridine | C5H6N2 | 94.11 | Not specified | 462-08-8 |

| 3-Methyl-4-aminopyridine | C6H8N2 | 108.14 | 106-107°C | 1990-90-5 |

Structural comparison reveals that the position of amino and methyl substituents significantly affects physical properties such as melting points and solubility characteristics. The 5-methylpyridin-3-amine exhibits a melting point range of 59-63°C, which differs substantially from the 2-amino-5-methylpyridine isomer that melts at 76-79°C. These differences reflect the influence of substitution patterns on intermolecular interactions and crystal packing efficiency.

Electronic effects of substituent positioning become apparent when comparing basicity values across the series. The electron-donating methyl group and electron-withdrawing pyridine nitrogen create distinct electronic environments that influence protonation behavior. The 3-methyl-4-aminopyridine derivative shows different acid dissociation constant values compared to 5-methylpyridin-3-amine, reflecting the positional effects on electronic distribution.

Spectroscopic comparisons demonstrate how substitution patterns affect nuclear magnetic resonance chemical shifts and coupling patterns. The chemical shift differences observed between various aminopyridine isomers provide insights into electronic shielding effects and through-space interactions. These spectroscopic variations serve as diagnostic tools for structural identification and purity assessment.

The hydrochloride salt formation capability varies among different aminopyridine derivatives based on basicity and steric accessibility of amino groups. While 5-methylpyridin-3-amine readily forms stable hydrochloride salts, other derivatives may show different salt-forming tendencies depending on their electronic and steric properties.

Eigenschaften

IUPAC Name |

5-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOSXCQXGIARSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657305 | |

| Record name | 5-Methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-90-6 | |

| Record name | 5-Methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5-Methylpyridin-3-amine hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a pyridine ring with a methyl group at the 5-position and an amine group at the 3-position, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 1 mg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies show that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 225 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Target Interaction : The amine group can form hydrogen bonds with biological macromolecules, influencing their function.

- Pathway Modulation : It has been shown to modulate pathways involved in inflammation and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Methoxy-5-methylpyridin-3-amine hydrochloride | High | Contains methoxy group enhancing solubility |

| N-BPMPA (N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride) | Moderate | Brominated phenyl group may enhance biological activity |

| 6-Methoxypyridazin-3-amine hydrochloride | Moderate | Different ring structure leading to altered activity |

This comparison highlights how variations in chemical structure can influence biological activity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Intermediate in Drug Synthesis

5-Methylpyridin-3-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties enhance drug efficacy and specificity by allowing for the development of compounds that can effectively interact with biological targets .

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies indicated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 225 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural applications, this compound is utilized in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides that are designed to be safer for the environment while maintaining high efficacy against pests .

Material Science

Advanced Materials Creation

The compound is employed in material science for creating advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, this compound acts as a reagent that aids in the detection and quantification of other substances. This capability enhances accuracy in research laboratories, facilitating more reliable experimental outcomes .

Biochemical Research

Study of Enzyme Interactions

This compound plays a critical role in biochemical research by aiding in the study of enzyme interactions and metabolic pathways. Insights gained from such studies can lead to breakthroughs in biotechnology and medicine, particularly in understanding disease mechanisms and developing new therapeutic strategies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key structural analogs include:

5-Methoxy-4-methylpyridin-3-amine Hydrochloride

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : 174.63 g/mol

- Substituents : Methoxy (5-position) and methyl (4-position) groups.

- Properties : Higher molecular weight and polarity compared to 5-methylpyridin-3-amine hydrochloride due to the methoxy group. Solubility in polar solvents is enhanced, but lipophilicity is reduced. Hazard classification includes H302 (harmful if swallowed) .

6-Methoxy-5-methylpyridin-3-amine Dihydrochloride

- Molecular Formula : C₇H₁₂Cl₂N₂O

- Molecular Weight : 223.09 g/mol

- Substituents : Methoxy (6-position) and methyl (5-position) groups.

- Properties : The dihydrochloride salt increases water solubility but may reduce stability under high humidity. Used in pharmaceutical research as a precursor for kinase inhibitors .

5-Chloropyridin-3-amine Hydrochloride

- Molecular Formula : C₅H₆Cl₂N₂

- Molecular Weight : 165.02 g/mol

- Substituents : Chlorine (5-position) instead of methyl.

- Properties : The electron-withdrawing chlorine atom enhances electrophilic reactivity, making it suitable for nucleophilic aromatic substitution reactions. However, it is less lipophilic than methyl-substituted analogs .

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Hydrochloride Salt | Key Applications |

|---|---|---|---|---|---|

| This compound | C₆H₉ClN₂ | 144.60* | 5-methyl | Monohydrochloride | Pharmaceutical intermediate |

| 5-Methoxy-4-methylpyridin-3-amine HCl | C₇H₁₁ClN₂O | 174.63 | 4-methyl, 5-methoxy | Monohydrochloride | Charge-transfer complex studies |

| 6-Methoxy-5-methylpyridin-3-amine diHCl | C₇H₁₂Cl₂N₂O | 223.09 | 5-methyl, 6-methoxy | Dihydrochloride | Kinase inhibitor synthesis |

| 5-Chloropyridin-3-amine hydrochloride | C₅H₆Cl₂N₂ | 165.02 | 5-chloro | Monohydrochloride | Reactive intermediate |

*Calculated based on formula.

Physicochemical and Functional Differences

- Lipophilicity : Methyl groups (e.g., 5-methylpyridin-3-amine) enhance lipophilicity compared to methoxy or chloro substituents, influencing bioavailability in drug design .

- Reactivity : Chlorine and methoxy groups alter electronic properties, affecting participation in reactions like SNAr (nucleophilic aromatic substitution). Methoxy groups act as ortho/para directors, while methyl groups are weakly activating .

- Stability: Dihydrochloride salts (e.g., 6-methoxy-5-methyl analog) may exhibit hygroscopicity, requiring controlled storage conditions. Monohydrochlorides are generally more stable .

Vorbereitungsmethoden

Direct Amination of 3-Methylpyridine Derivatives

One classical approach involves the amination of 3-methylpyridine or its N-oxide derivatives to introduce the amino group at the 3-position, followed by isolation of the hydrochloride salt.

- Starting Material: 3-Methylpyridine or 3-methylpyridine 1-oxide.

- Amination Reagents: Sodium amide or alkylamine sodium salts.

- Process Conditions: Elevated temperature and pressure in inert solvents.

-

- Reaction of 3-methylpyridine 1-oxide with trialkylamine to form quaternary ammonium salts.

- Treatment with hydrogen bromide or hydrogen iodide to dealkylate and generate the amino pyridine.

- Neutralization and extraction to isolate 2-amino-5-methylpyridine, which is structurally close to 5-methylpyridin-3-amine.

Yields and Purity: Yields reported up to 80.5%, with purity confirmed by chromatographic methods.

- Advantages: Established method with relatively high yields.

- Limitations: Requires strict dryness due to sodium amide sensitivity and involves hazardous reagents like metallic sodium and hydrogen halides.

This method is detailed in patent literature describing the preparation of 2-amino-5-methylpyridine, which is structurally analogous and can be adapted for 3-amine derivatives by positional control in synthesis.

Multi-Step Synthesis via Hydrazone Intermediate and Ring Closure

A more sophisticated and selective method involves multi-step synthesis starting from acetyl acetonitrile derivatives, forming hydrazones, and subsequent ring closure with hydroxylamine hydrochloride under alkaline conditions.

- Step 1: Generation of acetyl acetonitrile by reaction of acetonitrile with ethyl acetate in the presence of a metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).

- Step 2: Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in alcoholic solvents (methanol or ethanol) under reflux to form hydrazone intermediates.

- Step 3: Treatment of hydrazone with hydroxylamine hydrochloride and potassium carbonate in solvents like 2-methyltetrahydrofuran at elevated temperature (~80 °C) to promote ring closure and formation of 3-amino-5-methyl isoxazole derivatives.

- Isolation: Acidification followed by pH adjustment and extraction yields the target amino compound as a hydrochloride salt after drying.

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Acetonitrile + ethyl acetate + NaH/n-BuLi/LDA | Acetyl acetonitrile | Not specified | Not specified |

| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide, reflux in MeOH | Hydrazone (white crystalline solid) | 88 | 99 |

| 3 | Hydrazone + hydroxylamine hydrochloride + K2CO3, 2-methyltetrahydrofuran, 80 °C | 3-amino-5-methyl isoxazole (hydrochloride salt) | 78 | 98.7 |

- Advantages: High purity and good yields; selective synthesis.

- Notes: Requires careful control of pH and temperature; multi-step but well-defined reaction pathway.

- Reference: CN107721941B patent provides detailed reaction conditions and purification steps.

Oxidation and Functional Group Transformation Routes

Some synthetic routes involve oxidation of methyl-substituted pyridine derivatives followed by functional group transformations such as azide formation and reduction to amines.

- Example: Oxidation of methylpyridine derivatives with manganese dioxide to form aldehyde intermediates.

- Subsequent Steps: Conversion to azide derivatives using diphenylphosphoryl azide (DPPA) and base, followed by reduction to amines.

- Purification: Column chromatography and crystallization.

- Yields: Moderate yields (~54% in oxidation step).

- Characterization: Confirmed by NMR, IR, and HRMS.

While this method is more complex and involves multiple functional group interconversions, it offers versatility for modifying the pyridine ring and introducing amino groups at specific positions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Direct amination of 3-methylpyridine | 3-Methylpyridine or N-oxide | Sodium amide, trialkylamine, HBr | Elevated temp and pressure | ~80 | High | Requires dry conditions, hazardous reagents |

| Hydrazone intermediate and ring closure | Acetonitrile, ethyl acetate | NaH/n-BuLi/LDA, p-toluenesulfonyl hydrazide, hydroxylamine HCl, K2CO3 | Reflux, 80 °C | 78-88 | 98-99 | Multi-step, selective, high purity |

| Oxidation and azide transformation | Methylpyridine derivatives | MnO2, DPPA, base | Room temp to reflux | ~54 | Moderate | Multi-step, versatile |

Research Findings and Considerations

- Selectivity: The hydrazone ring closure method offers high selectivity for the 3-amino-5-methyl substitution pattern.

- Safety: Direct amination methods involve reactive and moisture-sensitive reagents, requiring stringent safety measures.

- Scalability: The hydrazone method is amenable to scale-up due to well-defined intermediates and standard reagents.

- Purity: High-performance liquid chromatography (HPLC) is used to confirm purity, often exceeding 98% for final products.

- Environmental Impact: Use of solvents such as methanol, tetrahydrofuran, and toluene necessitates appropriate waste management.

Q & A

Q. What are the established synthetic routes for 5-Methylpyridin-3-amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves functionalization of a pyridine precursor. A common approach is nucleophilic substitution on a halogenated pyridine derivative (e.g., 3-chloro-5-methylpyridine) using ammonia under controlled conditions. For hydrochloride salt formation, the free base is treated with hydrochloric acid in a polar solvent like ethanol or methanol. Reaction optimization includes:

- Temperature : Elevated temperatures (80–100°C) for substitution reactions to enhance kinetics.

- Catalysts : Use of bases (e.g., potassium carbonate) to deprotonate ammonia and drive substitution .

- Purification : Recrystallization from ethanol/water mixtures to isolate high-purity hydrochloride salts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyridine ring structure, methyl group position, and amine proton environment. DMSO-d6 is preferred to observe exchangeable NH protons.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C=C aromatic vibrations) validate functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] for CHNCl) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite).

- Documentation : Maintain SDS records and train personnel on emergency procedures .

Advanced Research Questions

Q. How can computational tools aid in predicting reactivity or binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Validate docking results with experimental binding assays (e.g., SPR or ITC) .

- Retrosynthesis Tools : Platforms like Pistachio or Reaxys suggest synthetic pathways for derivatives by analyzing reaction databases .

Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?

- Methodological Answer :

- Software Cross-Validation : Refine structures using SHELXL for small-molecule crystallography, ensuring R-factors < 5%. Compare results with alternative programs (e.g., Olex2) .

- Twinned Data Analysis : For ambiguous diffraction patterns, apply twin refinement protocols in SHELXL or PLATON to deconvolute overlapping reflections.

- Complementary Techniques : Validate crystal structures with solid-state NMR or PXRD to confirm packing motifs .

Q. How can reaction yields for 5-Methylpyridin-3-amine derivatives be improved through mechanistic studies?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-limiting steps.

- Byproduct Analysis : Use GC-MS to detect side products (e.g., over-alkylated amines) and adjust stoichiometry or solvent polarity.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for dehalogenation) or organocatalysts to enhance selectivity .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-Response Curves : Repeat assays across multiple concentrations to rule out assay variability. Use standardized positive controls (e.g., known kinase inhibitors for enzyme studies).

- Metabolite Screening : Perform LC-MS on cell lysates to check for unintended metabolic degradation of the compound.

- Statistical Validation : Apply ANOVA or t-tests to confirm significance of activity trends across derivatives .

Q. What methods validate the purity of this compound in complex matrices?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to separate impurities. Monitor UV absorption at 260 nm.

- Elemental Analysis : Confirm Cl content matches theoretical values (e.g., ~20.8% for CHNCl).

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.